![molecular formula C24H28N2O2 B4787836 4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-6-ethyl-2H-chromen-2-one](/img/structure/B4787836.png)
4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-6-ethyl-2H-chromen-2-one
Overview
Description
4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-6-ethyl-2H-chromen-2-one is a complex organic compound that features a piperazine ring, a chromenone core, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-6-ethyl-2H-chromen-2-one typically involves multiple steps. One common approach is the Mannich reaction, which involves the condensation of a phenol with formaldehyde and a secondary amine. The piperazine ring can be introduced through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts . The chromenone core is often synthesized through cyclization reactions involving phenolic compounds and ethyl acetoacetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-6-ethyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromenone core to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl and piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-6-ethyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-6-ethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with neurotransmitter receptors, while the chromenone core may interact with enzymes or other proteins. These interactions can modulate various biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
- 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]
Uniqueness
4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-6-ethyl-2H-chromen-2-one is unique due to its specific combination of a piperazine ring, a chromenone core, and a dimethylphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]-6-ethylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c1-4-19-8-9-23-21(14-19)20(15-24(27)28-23)16-25-10-12-26(13-11-25)22-7-5-6-17(2)18(22)3/h5-9,14-15H,4,10-13,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMBFEAJIHCHLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C4=CC=CC(=C4C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2,5-dimethylphenyl)ethyl]-2-fluorobenzamide](/img/structure/B4787753.png)
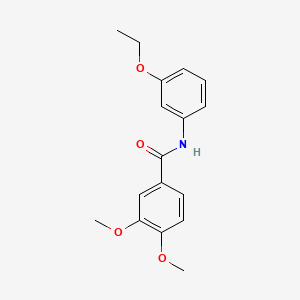
![N-{[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]carbamothioyl}-2-phenoxyacetamide](/img/structure/B4787759.png)
![N-(2-ETHYLPHENYL)-3-[(PHENYLSULFONYL)AMINO]PROPANAMIDE](/img/structure/B4787786.png)
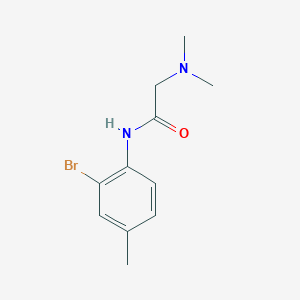
![N-cyclohexyl-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]benzamide](/img/structure/B4787801.png)
![2-(2-CHLORO-6-FLUOROPHENYL)-1-[4-(2-FURYLMETHYL)PIPERAZINO]-1-ETHANONE](/img/structure/B4787802.png)
![N-[4-(N-METHYLACETAMIDO)PHENYL]-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B4787816.png)
![(5Z)-5-[[5-bromo-2-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1,3-dimethyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B4787831.png)
![N-[2-(tert-butylthio)ethyl]-4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B4787843.png)
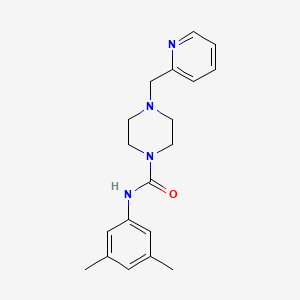
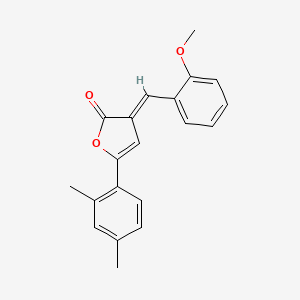
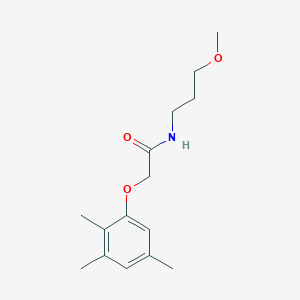
![4-chloro-N-(3,4-difluorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4787868.png)
